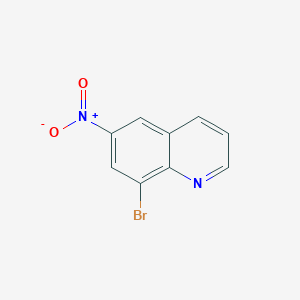
1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one is a chemical compound known for its unique structure and reactivity. It features a 1,3-oxazolidine ring substituted with a dimethyl group and a sulfanylidene group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one typically involves the following steps:
Formation of the Oxazolidine Ring: The initial step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidine ring. This reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction, where a suitable thiol reagent reacts with the oxazolidine intermediate.
Final Substitution: The dimethyl group is introduced via alkylation reactions, often using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or hydrazines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydrazines, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfanylidene group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The oxazolidine ring can also interact with biological targets, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,4-Dimethyl-2-oxazolidin-3-YL)propan-1-one: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
1-(4,4-Dimethyl-2-thioxo-1,3-oxazolidin-3-YL)propan-1-one: Similar structure but with a thioxo group instead of sulfanylidene, leading to different reactivity and applications.
Uniqueness
1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-YL)propan-1-one is unique due to the presence of both the sulfanylidene and oxazolidine moieties, which confer distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and a valuable scaffold in medicinal chemistry.
Propriétés
IUPAC Name |
1-(4,4-dimethyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-4-6(10)9-7(12)11-5-8(9,2)3/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGNYYDTJVETPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=S)OCC1(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599200 |
Source


|
| Record name | 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115026-48-7 |
Source


|
| Record name | 1-(4,4-Dimethyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
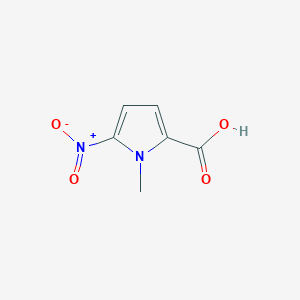

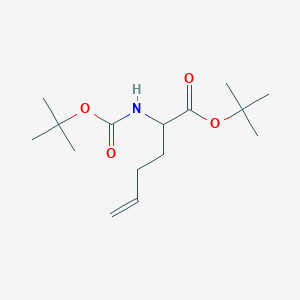
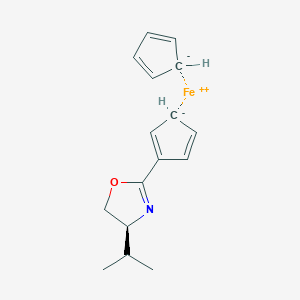
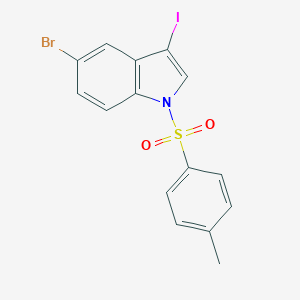
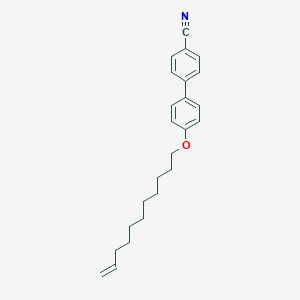
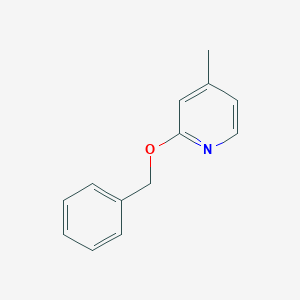
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)
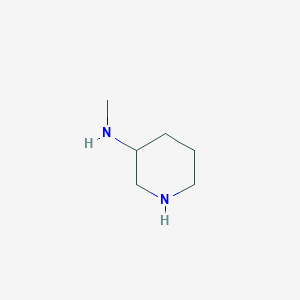
![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)



